1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1333542-85-0
VCID: VC2824762
InChI: InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14)
SMILES: C1CCC(CC1)N2C=C(N=N2)C(=O)O
Molecular Formula: C9H13N3O2
Molecular Weight: 195.22 g/mol

1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid

CAS No.: 1333542-85-0

Cat. No.: VC2824762

Molecular Formula: C9H13N3O2

Molecular Weight: 195.22 g/mol

* For research use only. Not for human or veterinary use.

1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid - 1333542-85-0

Specification

CAS No. 1333542-85-0
Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
IUPAC Name 1-cyclohexyltriazole-4-carboxylic acid
Standard InChI InChI=1S/C9H13N3O2/c13-9(14)8-6-12(11-10-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,13,14)
Standard InChI Key OHQZQJMGYRDNTQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C=C(N=N2)C(=O)O
Canonical SMILES C1CCC(CC1)N2C=C(N=N2)C(=O)O

Introduction

1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic Acid: A Comprehensive Overview

1-cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1333542-85-0) is a heterocyclic organic compound featuring a triazole ring substituted with a cyclohexyl group and a carboxylic acid moiety. Its molecular formula is C9H13N3O2\text{C}_9\text{H}_{13}\text{N}_3\text{O}_2, with a molecular weight of 195.22 g/mol . This compound has garnered attention for its potential applications in pharmaceuticals, agrochemicals, and materials science due to the versatility of the triazole core and the functional groups present .

Biological and Pharmacological Insights

Triazole derivatives are widely studied for their biological activity, and while direct data on this compound is limited, related triazoles exhibit:

  • Enzyme Inhibition: Carbonic anhydrase-II inhibition (IC50_{50}: 13.8–35.7 µM) in analogs, attributed to polar interactions with active-site residues .

  • PXR Modulation: Triazole-4-carboxamides show inverse agonism/antagonism of Pregnane X Receptor (PXR), a drug metabolism regulator .

PropertyValue/Description
Potential ApplicationsPharmaceuticals (enzyme inhibitors), agrochemicals (pesticides)
Functional GroupsHydrophobic cyclohexyl, polar carboxylic acid
Bioactivity MechanismHydrogen bonding, π-π stacking with target proteins
Hazard CodePrecautionary Statement
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
P261Avoid breathing dust/fume.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes.

Research Gaps and Future Directions

  • Structural Optimization: Further studies on substituent effects (e.g., modifying the cyclohexyl group) to enhance bioactivity.

  • Toxicity Profiling: In vivo and in vitro toxicity assessments to evaluate safety margins.

  • Industrial Applications: Exploration in materials science, such as corrosion inhibitors or polymer additives .

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